2-Methoxyethyl acetate

Catalog No.
S589781
CAS No.
110-49-6
M.F
C5H10O3
CH3COOCH2CH2OCH3
C5H10O3
M. Wt
118.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyethyl acetate

CAS Number

110-49-6

Product Name

2-Methoxyethyl acetate

IUPAC Name

2-methoxyethyl acetate

Molecular Formula

C5H10O3
CH3COOCH2CH2OCH3
C5H10O3

Molecular Weight

118.13 g/mol

InChI

InChI=1S/C5H10O3/c1-5(6)8-4-3-7-2/h3-4H2,1-2H3

InChI Key

XLLIQLLCWZCATF-UHFFFAOYSA-N

SMILES

CC(=O)OCCOC

solubility

greater than or equal to 100 mg/mL at 68° F (NTP, 1992)
8.46 M
Miscible with most organic solvents, oils
Very soluble in water, ethyl ether, and ethanol; soluble in carbon tetrachloride.
Infinitely soluble in water at 25 °C; water infinitely soluble in methyl cellosolve acetate at 25 °C
Solubility in water: miscible
Miscible

Synonyms

2-methoxyethanol acetate, ethylene glycol monomethyl ether acetate

Canonical SMILES

CC(=O)OCCOC

The exact mass of the compound 2-Methoxyethyl acetate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 68° f (ntp, 1992)8.46 mmiscible with most organic solvents, oilsvery soluble in water, ethyl ether, and ethanol; soluble in carbon tetrachloride.infinitely soluble in water at 25 °c; water infinitely soluble in methyl cellosolve acetate at 25 °csolubility in water: misciblemiscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Ethylene Glycols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methoxyethyl acetate (CAS 110-49-6), commonly known as EGMEA, is a high-solvency, slow-evaporating ether-ester solvent characterized by a boiling point of 145°C [1]. Featuring a primary alcohol-derived backbone, it provides targeted solvency for a broad spectrum of natural and synthetic resins, including nitrocellulose, cellulose acetate, and specialized epoxies[2]. While largely replaced in broad-market applications by propylene-series glycol ethers due to regulatory classifications (Repr. 1B), EGMEA remains a critical procurement requirement in specialized industrial coatings, legacy semiconductor photoresists, and precision printing inks where its specific evaporation profile and high polymer penetration rate cannot be matched by modern alternatives without complete reformulation[1], [2].

The standard industrial substitute for EGMEA is Propylene Glycol Monomethyl Ether Acetate (PGMEA). While both share similar boiling points (~145°C vs. 146°C), generic substitution often fails in highly calibrated systems due to structural and volumetric differences [1]. EGMEA is derived from a primary alcohol, offering lower steric hindrance and a significantly smaller molar volume (~117 cm³/mol) compared to the secondary alcohol-derived PGMEA (~136 cm³/mol)[2]. This difference allows EGMEA to penetrate and dissolve dense, high-molecular-weight polymer matrices more rapidly. In legacy photoresists or high-bake aerospace coatings, replacing EGMEA with PGMEA without complete reformulation can lead to incomplete resin dissolution, altered film-forming kinetics, and unacceptable surface defects, forcing buyers to procure the exact EGMEA molecule for validated workflows [1].

Controlled Evaporation Rate for High-Bake Coating Leveling

In industrial coating and ink formulation, the evaporation rate dictates the open time and leveling quality of the final film. EGMEA exhibits a relative evaporation rate (RER) of approximately 0.30 to 0.35 (relative to n-butyl acetate = 1.0)[1]. In contrast, its primary substitute, PGMEA, evaporates slightly faster with an RER of 0.39 to 0.40 [2]. This 10–25% difference in evaporation kinetics means that substituting PGMEA into a system calibrated for EGMEA can result in premature drying, leading to brush marks, orange peel defects, or mesh-clogging in screen printing applications.

Evidence DimensionRelative Evaporation Rate (vs. n-Butyl Acetate = 1.0)
Target Compound Data0.30 - 0.35
Comparator Or Baseline0.39 - 0.40 (PGMEA)
Quantified DifferenceEGMEA evaporates approximately 10-25% slower than PGMEA.
ConditionsStandardized relative evaporation rate assays at ambient conditions.

The slower evaporation profile of EGMEA provides an extended open time, which is critical for achieving defect-free leveling in specialized high-bake coatings and precision inks.

Lower Molar Volume for Enhanced Polymer Matrix Penetration

Solvent retention and polymer dissolution speed are heavily influenced by the molar volume of the solvent molecule. EGMEA has a calculated molar volume of 117 cm³/mol, which is notably smaller than the ~136 cm³/mol molar volume of PGMEA [1]. This ~14% reduction in volumetric size allows EGMEA to diffuse into tightly packed polymer networks (such as high-molecular-weight nitrocellulose) much faster than bulkier secondary ether-esters, preventing gelation and reducing the required mechanical mixing time during large-scale formulation.

Evidence DimensionMolar Volume
Target Compound Data117 cm³/mol
Comparator Or Baseline~136 cm³/mol (PGMEA)
Quantified DifferenceEGMEA possesses a ~14% smaller molar volume than its propylene-based counterpart.
ConditionsCalculated from standard liquid density and molecular weight at 25°C.

A smaller molar volume enables EGMEA to more easily diffuse into and dissolve tightly packed, high-molecular-weight resins, preventing gelation during formulation.

Primary Ether-Ester Structure for Unhindered Solvation

The molecular architecture of a solvent dictates its interaction with rigid polymer chains. EGMEA is a primary ether-ester, meaning the carbon adjacent to the ether linkage lacks the bulky methyl branch found in the secondary ether-ester PGMEA [1]. This lack of steric hindrance allows EGMEA to form tighter hydrogen bonds and polar interactions with solute molecules. For procurement teams sourcing solvents for legacy cellulose acetate or specialized epoxy formulations, this structural advantage translates to higher maximum resin loading capacities and consistent batch-to-batch reproducibility without the need for additional co-solvents.

Evidence DimensionMolecular Steric Hindrance
Target Compound DataPrimary alcohol-derived ether-ester (unhindered)
Comparator Or BaselineSecondary alcohol-derived ether-ester (PGMEA, sterically hindered)
Quantified DifferenceThe lack of a secondary methyl branch in EGMEA allows for tighter solvent-solute hydrogen bonding.
ConditionsSolvation of rigid polymer chains in formulation environments.

For legacy formulations relying on rapid and complete dissolution of rigid polymers, the unhindered structure of EGMEA ensures batch-to-batch reproducibility without extended mixing times.

Legacy Semiconductor Photoresists

EGMEA is strictly required for certain legacy positive and negative photoresist formulations where the spin-coating thickness and pre-bake evaporation kinetics were originally calibrated to its exact 0.30-0.35 relative evaporation rate [1]. Substituting PGMEA in these validated semiconductor nodes can cause edge-bead formation or improper photoacid generator (PAG) distribution, making EGMEA indispensable for maintaining established yields.

High-Performance Nitrocellulose and Cellulose Acetate Lacquers

Due to its small molar volume (117 cm³/mol) and unhindered primary ether-ester structure, EGMEA is a strictly specified solvent for dissolving high-molecular-weight cellulose derivatives [2]. It ensures rapid dissolution and prevents the 'blushing' or micro-gelation that can occur when using bulkier, secondary ether-esters in specialized wood, leather, or aerospace lacquers.

Precision Gravure and Silk-Screen Printing Inks

In specialty printing applications requiring extended open times on the screen or cylinder, EGMEA's slow evaporation rate and high solvency for vinyl and acrylic binders prevent premature drying and mesh-clogging[1]. This ensures high-resolution print quality and reduces equipment downtime compared to faster-evaporating alternatives.

Physical Description

Ethylene glycol monomethyl ether acetate appears as a clear colorless liquid with a pleasant odor. Flash point of 135°F. Denser than water and soluble in water. Vapors are heavier than air.
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a mild, ether-like odor.

Color/Form

Colorless liquid

Boiling Point

293 °F at 760 mm Hg (NTP, 1992)
143.0 °C
145 °C
293°F

Flash Point

111 °F (NTP, 1992)
45 °C (120 °F) (CLOSED CUP)
55.6 °C (Open cup)
45 °C c.c.
120°F

Vapor Density

4.07 (NTP, 1992) (Relative to Air)
4.1 (Air = 1)
Relative vapor density (air = 1): 4.1
4.07

Density

1.006 at 68 °F (USCG, 1999)
1.0074 g/cu cm at 19 °C
Relative density (water = 1): 1.01
1.006
1.01

LogP

log Kow = 0.10 (est)
0.121

Odor

Pleasant odor
Ester-like odo

Melting Point

-85 °F (NTP, 1992)
-70.0 °C
-65.1 °C
-65 °C
-85°F

UNII

I62493E04O

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity]

Vapor Pressure

2 mm Hg at 68 °F (NTP, 1992)
2.00 mmHg
7.0 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 0.27
2 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

110-49-6
32718-56-2

Wikipedia

Methoxyethanol acetate

Use Classification

Fire Hazards -> Flammable - 2nd degree

Methods of Manufacturing

Ethylene glycol monomethyl ether + acetic acid (esterification)

General Manufacturing Information

Ethanol, 2-methoxy-, 1-acetate: ACTIVE
S - indicates a substance that is identified in a final Significant New Use Rule.

Analytic Laboratory Methods

NIOSH Method S39-1. Analyte: Methyl cellosolve acetate. Matrix: Air. Procedure: GC. Method Evaluation: Method was validated over the range of 51 to 214 mg/cu m using a 20 liter sample. Method detection limit: Not determined. Precision (CVT): 0.0675. Applicability: Under the conditions of sample size (20 liters) the useful range is 12 to 360 mg/cu m. Interferences: No specific interferences.
Determination of 2-methyoxyethyl acetate concn in workplace air by GC.
Method: NIOSH 1451, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: methyl cellosolve acetate; Matrix: air; Detection Limit: 10 ug per sample.
Method: OSHA 79; Procedure: gas chromatography using a flame ionization detector; Analyte: 2-methoxyethyl acetate; Matrix: air; Detection Limit: 1.7 ppb (8.4 ug/cu m).

Storage Conditions

Fire proof. Separated from strong oxidants, strong bases, strong acids. Keep in the dark.

Dates

Last modified: 08-15-2023

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